4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione
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Overview
Description
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is a complex organic compound characterized by the presence of an azido group, a fluorine atom, and a thiazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione typically involves multiple steps, starting with the preparation of the azido-fluorophenyl precursor. This precursor can be synthesized through the nucleophilic substitution of a fluorine atom on a fluorophenyl compound with an azide ion.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azido group or the oxo group.
Substitution: The azido group can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the azido position .
Scientific Research Applications
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in materials science for developing new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione involves its interaction with molecular targets through its azido and fluorophenyl groups. These interactions can lead to the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Azido-2-fluorophenylmethanol: Shares the azido and fluorophenyl groups but lacks the thiazinane ring and oxo group.
Bis(fluorophenyl azide): Contains fluorophenyl and azido groups but differs in the overall structure and functional groups.
Uniqueness
4-(4-Azido-2-fluorophenyl)-4-oxo-1lambda~6~,4lambda~5~-thiazinane-1,1-dione is unique due to the combination of its azido, fluorophenyl, and thiazinane ring structures. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
922142-67-4 |
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Molecular Formula |
C10H11FN4O3S |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
4-(4-azido-2-fluorophenyl)-4-oxido-1,4-thiazinan-4-ium 1,1-dioxide |
InChI |
InChI=1S/C10H11FN4O3S/c11-9-7-8(13-14-12)1-2-10(9)15(16)3-5-19(17,18)6-4-15/h1-2,7H,3-6H2 |
InChI Key |
CITCQLAOHJLOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC[N+]1(C2=C(C=C(C=C2)N=[N+]=[N-])F)[O-] |
Origin of Product |
United States |
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